molecular formula C29H22ClN5O B11459527 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11459527
M. Wt: 492.0 g/mol
InChI Key: LERZCIHDFOKRCY-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that includes quinazoline and dihydroquinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro and phenyl groups. The final step involves the formation of the dihydroquinazoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction may produce simpler quinazoline compounds.

Scientific Research Applications

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a unique structure that combines quinazoline and dihydroquinazoline moieties. This structural uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H22ClN5O

Molecular Weight

492.0 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C29H22ClN5O/c1-17-7-9-18(10-8-17)20-13-25-23(26(36)14-20)16-31-28(33-25)35-29-32-24-12-11-21(30)15-22(24)27(34-29)19-5-3-2-4-6-19/h2-12,15-16,20H,13-14H2,1H3,(H,31,32,33,34,35)

InChI Key

LERZCIHDFOKRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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